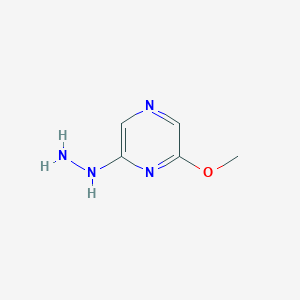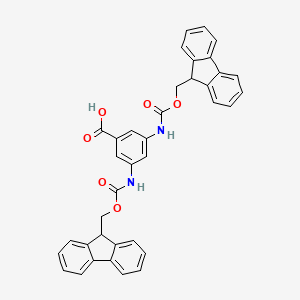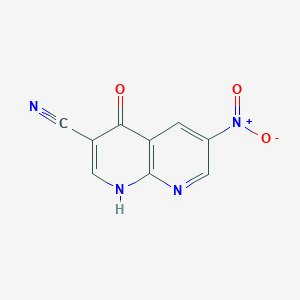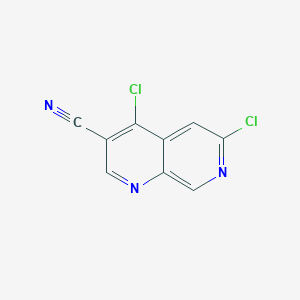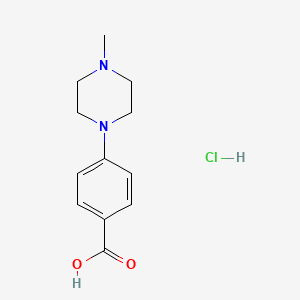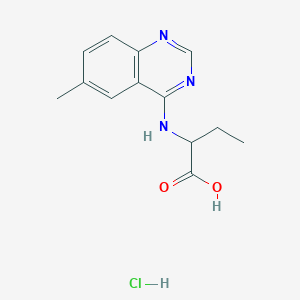![molecular formula C8H16N2 B1320739 2,7-Diazaspiro[4.5]decano CAS No. 40865-50-7](/img/structure/B1320739.png)
2,7-Diazaspiro[4.5]decano
Descripción general
Descripción
2,7-Diazaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro derivatives, which are known for their three-dimensional structural properties and inherent rigidity. These features make spiro compounds valuable in the synthesis of biologically active molecules and potential drug candidates .
Aplicaciones Científicas De Investigación
2,7-Diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biologically active compound.
Mecanismo De Acción
Target of Action
The primary target of 2,7-Diazaspiro[4.5]decane derivatives is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, which is a significant driver in various inflammatory diseases .
Mode of Action
2,7-Diazaspiro[4.5]decane derivatives inhibit the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .
Biochemical Pathways
The inhibition of RIPK1 by 2,7-Diazaspiro[4.5]decane derivatives affects the necroptosis pathway . Necroptosis is a form of cell death that differs from the classical apoptosis pathway and is typically associated with inflammation. By inhibiting RIPK1, these compounds prevent the activation of this pathway, reducing inflammation and cell death .
Pharmacokinetics
The pharmacokinetic properties of 2,7-Diazaspiro[4One derivative, compound 41, exhibited prominent inhibitory activity against ripk1, suggesting it may have favorable adme properties .
Result of Action
The inhibition of RIPK1 by 2,7-Diazaspiro[4.5]decane derivatives results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Análisis Bioquímico
Biochemical Properties
2,7-Diazaspiro[4.5]decane plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway, a form of programmed cell death . The compound interacts with RIPK1 by binding to its active site, thereby inhibiting its kinase activity and preventing the activation of necroptosis. This interaction is significant as it offers potential therapeutic applications in treating inflammatory diseases where necroptosis is a contributing factor.
Cellular Effects
The effects of 2,7-Diazaspiro[4.5]decane on various cell types and cellular processes are profound. In U937 cells, a model for studying necroptosis, the compound has demonstrated significant anti-necroptotic effects . By inhibiting RIPK1, 2,7-Diazaspiro[4.5]decane prevents the cascade of events leading to cell death, thereby preserving cell viability. Additionally, the compound influences cell signaling pathways, particularly those involved in inflammation and cell survival, and modulates gene expression related to these pathways.
Molecular Mechanism
At the molecular level, 2,7-Diazaspiro[4.5]decane exerts its effects primarily through the inhibition of RIPK1 kinase activity. The compound binds to the active site of RIPK1, blocking its ability to phosphorylate downstream targets involved in the necroptosis pathway This inhibition prevents the formation of the necrosome complex, a critical step in the execution of necroptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diazaspiro[4.5]decane have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 over extended periods . Its degradation products and long-term effects on cellular function are areas of ongoing research. In vitro studies have shown that the compound can sustain its anti-necroptotic effects for several days, while in vivo studies are needed to assess its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 2,7-Diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and toxic or adverse effects become more pronounced. These effects include potential off-target interactions and disruption of normal cellular processes. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,7-Diazaspiro[4.5]decane is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain some inhibitory activity against RIPK1 or other targets, contributing to the overall pharmacological profile of the compound. The effects on metabolic flux and metabolite levels are areas of active research.
Transport and Distribution
Within cells and tissues, 2,7-Diazaspiro[4.5]decane is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in organic solvents and its moderate lipophilicity facilitate its diffusion across cell membranes. Once inside the cell, it may localize to specific compartments where RIPK1 and other targets are present. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2,7-Diazaspiro[4.5]decane is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other cytoplasmic proteins involved in cell death pathways Post-translational modifications, such as phosphorylation, may influence its localization and activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,7-Diazaspiro[4.5]decane involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino process, resulting in the spiro scaffold . Another method includes the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, leading to the closure of the pyrrolidine ring into the spiro structure .
Industrial Production Methods
Industrial production methods for 2,7-Diazaspiro[4.5]decane are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen with a catalyst like Raney nickel.
Substitution: Aryl halides in the presence of palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spiro structure.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decane: Similar in structure but differs in the position of nitrogen atoms.
2,7-Diazaspiro[4.4]nonane: Another spiro compound with a different ring size.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spiro structure.
Uniqueness
2,7-Diazaspiro[4.5]decane is unique due to its specific nitrogen positioning within the spiro structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and potential therapeutic applications .
Propiedades
IUPAC Name |
2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLTYXRTDQXURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595257 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40865-50-7 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide interact with IRE1α and what are the downstream effects?
A1: (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide functions as an ATP-competitive inhibitor, targeting the kinase domain of IRE1α. [] The compound binds to the catalytic residues Lys599 and Glu612 within the ATP-binding pocket. This interaction forces the kinase activation loop into a "DFG-out" conformation, hindering the enzyme's catalytic activity. [] Consequently, this binding event inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α. [] Structurally, the inhibitor binding induces a conformational shift in the αC helix of the kinase domain, disrupting the dimer interface and ultimately leading to the separation of the RNase domains. [] This separation disrupts the network of hydrogen bonds crucial for RNase activity, rendering the enzyme inactive. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



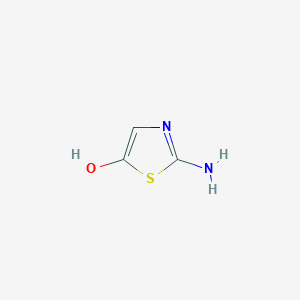
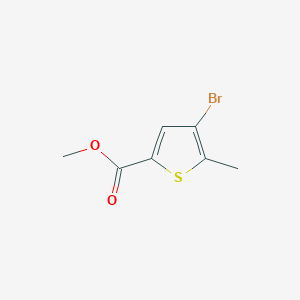

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)


